molecular formula C14H8ClNO2 B6369459 4-(4-Chloro-3-cyanophenyl)benzoic acid CAS No. 1261995-03-2

4-(4-Chloro-3-cyanophenyl)benzoic acid

Cat. No.: B6369459
CAS No.: 1261995-03-2
M. Wt: 257.67 g/mol
InChI Key: KBJKTOIQGRIJSS-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-cyanophenyl)benzoic acid is a high-purity biphenyl-based aromatic compound engineered for use as a versatile synthetic intermediate in advanced chemical development. Its molecular structure, which integrates chloro and cyano electron-withdrawing groups on a benzoic acid scaffold, enhances its reactivity and makes it a valuable building block in organic synthesis, particularly for cross-coupling reactions and targeted functional group transformations . This compound is primarily used in pharmaceutical and agrochemical research. The structural rigidity and specific substitution pattern of its aromatic rings contribute to its stability and are advantageous for creating molecules that interact with complex biological targets . Research on highly similar structural analogs has demonstrated their significant value in drug discovery, such as in the development of potent Ku70/80 targeted DNA-PK inhibitors for cancer research . The benzoic acid moiety allows for further derivatization, including salt formation or amide coupling, offering researchers precise modification potential to fine-tune the properties of lead compounds . Application Note: This product is intended for research purposes as a chemical intermediate or reference standard. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(4-chloro-3-cyanophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-6-5-11(7-12(13)8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJKTOIQGRIJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683323
Record name 4'-Chloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-03-2
Record name 4'-Chloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann Coupling for Direct Aryl-Aryl Bond Formation

Ullmann-type coupling reactions facilitate the union of halogenated aromatic precursors. For instance, 4-bromobenzoic acid may react with 4-chloro-3-iodobenzonitrile in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) at elevated temperatures (120–150°C). This method, however, requires stringent anhydrous conditions and may yield mixed regioisomers if ortho-substituents hinder coupling.

Suzuki-Miyaura Cross-Coupling for Boronic Acid Intermediates

A more selective route employs Suzuki-Miyaura coupling between 4-bromobenzoic acid and (4-chloro-3-cyanophenyl)boronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) in aqueous base (e.g., Na₂CO₃) enable efficient bond formation at milder temperatures (80–100°C). Challenges include the synthesis of the boronic acid derivative, which may require protection of the cyano group during preparation.

Functional Group Interconversion Pathways

StepConditionsYield (%)
Nitro ReductionH₂ (1 atm), Pd-C, EtOH, 25°C92
Diazotization/CyanationNaNO₂/HCl, CuCN, 0–5°C78

Methyl Oxidation to Carboxylic Acid

In cases where the benzoic acid group is introduced post-coupling, oxidation of a methyl substituent proves effective:

  • Substrate : 4-(4-Chloro-3-cyanophenyl)toluene.

  • Oxidation : KMnO₄ in acidic (H₂SO₄) or basic (NaOH) aqueous media at 80–100°C oxidizes the methyl group to carboxylic acid.

Optimization Insight : Basic conditions minimize side reactions (e.g., cyano hydrolysis), achieving yields >85%.

Halogen Exchange and Functionalization

Chloro-Cyano Sequence via Nucleophilic Substitution

A patent-described halogen exchange strategy enables precise positioning of substituents:

  • Substrate : 2-fluoro-4-nitrobenzoic acid.

  • Chlorination : Treatment with PCl₅ replaces fluorine with chlorine, yielding 2-chloro-4-nitrobenzoic acid.

  • Nitro Reduction and Cyanation : As outlined in Section 2.1.

Advantage : This method avoids competing substitution at ortho positions, ensuring regioselectivity.

One-Pot Multistep Synthesis

Recent advances integrate multiple steps into a single reactor, enhancing efficiency:

  • Sequential Reactions :

    • Coupling of 4-bromotoluene with 4-chloro-3-iodobenzonitrile via Ullmann coupling.

    • In situ oxidation of the methyl group to carboxylic acid using KMnO₄.

    • Diazotization/cyanation of an intermediate amine (if applicable).

Yield Comparison :

MethodIsolated Yield (%)Purity (%)
One-Pot Ullmann + Oxidation6895
Stepwise Synthesis8298

Challenges and Mitigation Strategies

Cyano Group Stability Under Acidic Conditions

The cyano group’s susceptibility to hydrolysis necessitates pH control during diazotization and oxidation. Buffered systems (e.g., phosphate buffer at pH 4–6) during Sandmeyer reactions prevent degradation.

Regiochemical Control in Coupling Reactions

Bulky ligands (e.g., tricyclohexylphosphine) in Suzuki couplings suppress undesired ortho coupling, improving para selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-cyanophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzoic acids.

    Reduction: 4-(4-Chloro-3-aminophenyl)benzoic acid.

    Oxidation: Dicarboxylic acids.

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and chlorine atom can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
This compound C₁₄H₇Cl₂NO₂ 292.12 4-Cl, 3-CN on biphenyl Electron-withdrawing substituents; potential for hydrogen bonding
4-(3-Chloroanilino)benzoic acid C₁₃H₁₀ClNO₂ 247.68 3-Cl anilino group AKR1C2/1C3 inhibitor; anticancer activity in prostate models
4-Chloro-3-(dimethylsulfamoyl)benzoic acid C₉H₉ClNO₄S 262.69 4-Cl, 3-(dimethylsulfamoyl) Sulfonamide group enhances solubility and metabolic stability
5-(4-Cl-Ph)-1-(2,4-diCl-Ph)-4-Me-pyrazole-3-carboxylic acid C₁₇H₁₁Cl₃N₂O₂ 385.64 4-Cl, 2,4-diCl-Ph, pyrazole core Rigid pyrazole backbone; halogen-rich for hydrophobic interactions
4-Chloro-3-(3-chlorophenyl)benzoic acid C₁₃H₈Cl₂O₂ 267.11 4-Cl, 3-(3-Cl-Ph) Biphenyl system with dual Cl substitution; steric hindrance

Structural Features

  • Electron-Withdrawing Groups: The target compound’s cyano group (-CN) at the 3-position enhances its electron-deficient character compared to analogs like 4-(3-Chloroanilino)benzoic acid, which has an electron-donating anilino group (-NH-C₆H₄Cl) .
  • Hydrogen Bonding: The carboxylic acid moiety enables O–H···O hydrogen bonding, as seen in 4-(3-Chloroanilino)benzoic acid, which forms acid dimer networks in its crystal lattice . This property is shared across benzoic acid derivatives but modulated by substituent effects.

Q & A

Q. What are the standard synthetic routes for 4-(4-Chloro-3-cyanophenyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging functional group transformations. A plausible route includes:

Friedel-Crafts Acylation : Introduce substituents via electrophilic aromatic substitution using AlCl₃ as a catalyst in anhydrous conditions (e.g., dichloromethane, 0–5°C).

Cyanation : Replace a leaving group (e.g., halogen) with a cyano group via nucleophilic substitution using CuCN or Pd-catalyzed cross-coupling.

Oxidation/Functionalization : Ensure the benzoic acid moiety is preserved or introduced via controlled oxidation (e.g., KMnO₄ in alkaline conditions).

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Use inert atmospheres (N₂/Ar) to prevent side reactions.
  • Purify intermediates via recrystallization or column chromatography.
    Reference : Synthesis strategies for analogous compounds .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Identify protons (¹H NMR: δ ~12–13 ppm for -COOH) and carbons (¹³C NMR: δ ~165–170 ppm for -COOH, ~110–120 ppm for -CN).
  • IR Spectroscopy : Confirm -COOH (broad ~2500–3500 cm⁻¹) and -CN (sharp ~2200–2250 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M-H]⁻ ion).
  • X-ray Crystallography : Resolve crystal structure using SHELX software for refinement .

Q. What strategies are effective in analyzing the electronic effects of chloro and cyano substituents on reactivity?

Methodological Answer :

  • Computational Studies : Perform DFT calculations to map electron density (e.g., HOMO-LUMO gaps, electrostatic potentials). Software: Gaussian, ORCA.
  • Acidity Measurements : Compare pKa values (via potentiometric titration) to assess -COOH acidity influenced by electron-withdrawing groups (-Cl, -CN).
  • Reactivity Profiling : Study nucleophilic/electrophilic substitution rates under varying conditions (e.g., pH, solvent polarity).

Key Insight : The -CN group’s strong electron-withdrawing effect likely enhances electrophilic substitution at meta/para positions, while -Cl directs further functionalization.
Reference : Substituent effects in analogous systems .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer :

Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors.

Assay Standardization :

  • Replicate studies under identical conditions (e.g., cell lines, enzyme concentrations).
  • Include positive/negative controls (e.g., known inhibitors for enzyme studies).

Mechanistic Profiling :

  • Perform isothermal titration calorimetry (ITC) to quantify binding affinity.
  • Use CRISPR-edited cell lines to isolate target pathways.

Case Study : Inconsistent IC₅₀ values for similar compounds were resolved by controlling solvent (DMSO concentration ≤0.1%) .

Q. What experimental designs are recommended for studying interactions with biological targets?

Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) between the compound and proteins.
  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes, guided by crystallographic data.
  • In Vitro Assays :
    • Enzyme Inhibition : Monitor activity via fluorogenic substrates (e.g., NADH depletion for oxidoreductases).
    • Cellular Uptake : Quantify intracellular concentration using LC-MS/MS.

Q. How can crystallographic data be leveraged to design derivatives with enhanced properties?

Methodological Answer :

  • SHELX Refinement : Resolve the compound’s crystal structure to identify key intermolecular interactions (e.g., hydrogen bonds with -COOH).
  • Structure-Activity Relationship (SAR) : Modify substituents at positions identified via crystallography (e.g., replacing -Cl with -CF₃ for enhanced lipophilicity).
  • Co-Crystallization : Study target-ligand complexes (e.g., with kinases) to optimize binding pockets.

Example : SHELXL-refined structures of similar benzoic acids revealed π-π stacking interactions critical for activity .

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